molecular formula C25H26N4O5 B2429441 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539843-89-5

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Número de catálogo: B2429441
Número CAS: 539843-89-5
Peso molecular: 462.506
Clave InChI: ZXRJRJZGDORVJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
BenchChem offers high-quality 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-18-12-11-14(13-20(18)33-3)24-27-25-26-16-8-6-9-17(30)21(16)22(29(25)28-24)15-7-5-10-19(32-2)23(15)34-4/h5,7,10-13,22H,6,8-9H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJRJZGDORVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C(=CC=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family. This class of compounds has garnered attention due to their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O4C_{20}H_{20}N_4O_4, with a molecular weight of approximately 372.4 g/mol. The structure features a triazole ring fused with a quinazoline moiety and substituted phenyl groups that enhance its biological activity.

Anticancer Activity

Research has indicated that compounds within the triazoloquinazoline class exhibit significant anticancer properties. The specific compound has shown promising results in various cancer cell lines:

  • In vitro studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated an IC50 value of approximately 5 µM for MCF-7 cells and 7 µM for HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method:

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound possesses moderate antibacterial activity .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation in models of acute inflammation induced by carrageenan. The paw edema reduction was measured at 50% after 4 hours post-administration at a dose of 20 mg/kg body weight .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Apoptotic Pathways : The compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways.
  • Inhibition of Enzymes : It acts as an inhibitor of cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased levels of pro-apoptotic markers.
  • Bacterial Resistance : In a comparative study against antibiotic-resistant strains of E. coli, the compound exhibited potential as a novel antibacterial agent with lower resistance development compared to traditional antibiotics .

Aplicaciones Científicas De Investigación

Overview

The compound 9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties and therapeutic potential.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MDA-MB-2317.5Cell cycle arrest
A54910.0Inhibition of proliferation

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression through the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC): Values ranging from 10 to 50 µg/mL against various Gram-positive and Gram-negative bacteria.
  • Effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

Several studies have documented the efficacy of this compound in various experimental setups:

  • A study published in the Journal of Medicinal Chemistry highlighted its antiproliferative effects on breast cancer cell lines and suggested further exploration in vivo.
  • Another investigation focused on its antimicrobial properties against resistant bacterial strains, showcasing its potential as an alternative therapeutic agent.

Métodos De Preparación

Cyclocondensation of 1,2,4-Triazole Derivatives

The triazoloquinazolinone core is typically assembled via cyclocondensation between 1H-1,2,4-triazol-5-amine and cyclic diketones. For the target compound, a three-step approach is employed:

  • Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde reacts with methyl 2-cyanoacetate in ethanol under L-proline catalysis (0.2 equiv) to form a α,β-unsaturated nitrile intermediate.
  • Michael Addition : The nitrile intermediate undergoes nucleophilic attack by 2,3-dimethoxyphenyl-enaminone in refluxing ethanol, forming a tetracyclic adduct.
  • Oxidative Cyclization : Treatment with ammonium persulfate in acetic acid induces intramolecular cyclization, yielding the final product with 68–72% overall yield.

Key Parameters :

  • Solvent: Ethanol (reflux, 3–5 hours)
  • Catalyst: L-proline (20 mol%)
  • Yield Optimization: Sequential purification via column chromatography (silica gel, ethyl acetate/hexane)

One-Pot Multicomponent Synthesis

Three-Component Assembly

A scalable one-pot method combines 2-aminobenzamide, 2,3-dimethoxybenzaldehyde, and 3,4-dimethoxyphenylacetonitrile in acetic acid (Scheme 1). The reaction proceeds via:

  • Formation of Schiff Base : Condensation between aldehyde and aminobenzamide.
  • Cyclocondensation : Acetic acid mediates quinazolinone ring closure.
  • Triazole Formation : Nitrile group undergoes [3+2] cycloaddition with hydrazine hydrate.

Performance Metrics :

  • Temperature: 110°C (reflux)
  • Time: 8–12 hours
  • Yield: 75–82% after recrystallization

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A representative protocol involves irradiating a mixture of 1H-1,2,4-triazol-5-amine, 2,3-dimethoxybenzoyl chloride, and 3,4-dimethoxyphenylacetic acid in DMF at 150°C for 20 minutes. The method achieves 85% yield compared to 65% under conventional heating.

Advantages :

  • Energy efficiency (50% reduction in power consumption)
  • Minimal side product formation

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 1H-1,2,4-triazol-5-amine with 2,3-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetonitrile in a ball mill (30 Hz, 1 hour) produces the target compound in 78% yield. This method eliminates solvent waste and reduces purification steps.

Aqueous-Phase Catalysis

Using NGPU (N-pentyl glucose-urea) as a biodegradable catalyst, the reaction proceeds in water at 80°C with 89% yield. The catalyst is recyclable for six cycles without activity loss.

Post-Synthetic Functionalization

Bromination and Acylation

The parent triazoloquinazolinone undergoes selective modifications:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 4 (yield: 70%).
  • Acylation : Acetyl chloride in pyridine acylates the NH group (yield: 83%).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Catalyst Key Advantage
Multi-Step Condensation Ethanol reflux, 3–5 hours 68–72 L-proline High purity
One-Pot Multicomponent Acetic acid, 110°C, 8–12 hours 75–82 None Scalability
Microwave-Assisted DMF, 150°C, 20 minutes 85 None Time efficiency
Mechanochemical Solvent-free grinding, 1 hour 78 None Environmental sustainability
Aqueous-Phase Water, 80°C, 6 hours 89 NGPU Recyclable catalyst

Mechanistic Insights

Role of L-Proline in Multicomponent Reactions

L-proline acts as a bifunctional catalyst, facilitating both enamine formation and intramolecular cyclization via transition-state stabilization. Fourier-transform infrared (FTIR) studies confirm hydrogen bonding between the catalyst’s carboxyl group and the aldehyde’s carbonyl oxygen.

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF) favor triazolo[3,2-b]quinazolinone formation, while ethanol promotes competing quinazoline byproducts. This is attributed to differential stabilization of intermediates through dipole interactions.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 1,4-dihydroquinoline-3-carbonitrile, arises from incomplete cyclization. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired product.

Purification Difficulties

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from methanol improves purity to >98%.

Q & A

Q. Example Table: Catalyst Comparison

CatalystYield (%)Time (h)Catalyst Amount (mol%)
NGPU922.50.05
Conventional78245.0
Adapted from Table 6 in

Basic: What characterization techniques validate the compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves regioselectivity and confirms the fused triazolo-quinazolinone core (mean C–C bond length: 0.003 Å; R factor < 0.05) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 3.8–4.1 ppm (methoxy groups), δ 6.7–8.2 ppm (aromatic protons) .
    • ¹³C NMR : Peaks at 150–160 ppm confirm carbonyl and triazole carbons .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios ensure purity .

Advanced: How can computational modeling predict regioselectivity in triazoloquinazolinone synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers for competing pathways (e.g., triazole vs. quinazolinone ring formation). Key steps:
    • Optimize transition-state geometries using B3LYP/6-311G(d,p).
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic attack sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via H-bonding) .

Example Finding : DFT predicts a 12.3 kcal/mol preference for triazole cyclization over alternative pathways, aligning with experimental regioselectivity .

Advanced: How can structure-activity relationships (SARs) guide biological activity studies?

Methodological Answer:

  • Functional Group Modulation :
    • Methoxy Substituents : 3,4-Dimethoxyphenyl groups enhance lipid solubility and membrane permeability (logP > 3.5) .
    • Triazole Core : Nitrogen-rich regions improve binding to kinase ATP pockets (docking scores < -9.0 kcal/mol) .
  • In Silico Docking : Use AutoDock Vina to screen against targets (e.g., EGFR kinase). Example: Compound 9c (analog) shows ΔG = -10.2 kcal/mol vs. -8.5 kcal/mol for reference .

Advanced: How to resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:

  • Controlled Replication : Standardize variables (solvent purity, catalyst batch, temperature control).
  • Kinetic Analysis : Compare turnover frequency (TOF) instead of yield. For NGPU, TOF = 368 h⁻¹ vs. 15 h⁻¹ for conventional catalysts .
  • Operando Spectroscopy : Monitor reaction intermediates via FT-IR or Raman to identify deactivation pathways (e.g., catalyst poisoning by methoxy byproducts) .

Advanced: What strategies address regioselectivity challenges in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during triazole formation .
  • Microwave-Assisted Synthesis : Enhances regiocontrol via rapid, uniform heating (e.g., 100°C for 1 hour vs. 24-hour reflux) .
  • Heterogeneous Catalysis : Zeolite-supported catalysts restrict transition-state geometries, favoring desired regioisomers (e.g., 85:15 selectivity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.